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This document provides detailed application notes and protocols for three established methods

to quantify Photosystem II (PSII) reaction centers in isolated thylakoid membranes. Accurate

determination of PSII concentration is critical for a wide range of research applications,

including the study of photosynthetic efficiency, the effects of environmental stress, and the

development of herbicides and other compounds that target photosynthesis.

Introduction
Photosystem II is a multi-protein complex embedded in the thylakoid membranes of plants,

algae, and cyanobacteria. It plays a crucial role in the light-dependent reactions of

photosynthesis by using light energy to split water, producing molecular oxygen, protons, and

electrons. The quantification of functional PSII reaction centers is therefore a key parameter in

assessing photosynthetic performance. The methods described herein offer distinct

approaches to this quantification, each with its own advantages and considerations.

Method 1: Quantification by Oxygen Evolution Rate
This method provides a functional measure of active PSII reaction centers by quantifying their

light-dependent water-splitting activity, which releases molecular oxygen. The rate of oxygen
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evolution is directly proportional to the number of active PSII centers under saturating light

conditions. A common apparatus for this measurement is the Clark-type oxygen electrode.

Data Presentation
Parameter Typical Value Range Species/Condition

Rate of O₂ Evolution 50 - 350 µmol O₂ / (mg Chl · h)
Spinach, freshly isolated

thylakoids[1]

Chlorophyll per PSII 250 - 500 Chl / PSII Spinach thylakoids[2][3][4]

PSII Activity 1 PSII / ~470 Chl Pea thylakoids[5]

Experimental Protocol
1. Thylakoid Membrane Isolation:

Homogenize fresh spinach leaves in a chilled isolation buffer (e.g., 30 mM Tricine-NaOH pH

8.0, 5 mM MgCl₂, 10 mM NaCl, 0.2 M sucrose, and 10 mM NaF).[6]

Filter the homogenate through several layers of cheesecloth and centrifuge at a low speed

(e.g., 1,000 x g) to pellet intact chloroplasts.

Resuspend the pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)

to lyse the chloroplasts and release thylakoids.

Centrifuge at a higher speed (e.g., 4,000 x g) to pellet the thylakoid membranes.

Resuspend the thylakoid pellet in a suitable assay buffer (e.g., 50 mM HEPES-KOH pH 7.6,

100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂).

Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

2. Calibration of the Oxygen Electrode:

Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

The "zero" oxygen level is typically set using a small amount of sodium dithionite.
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The "100% air saturation" level is set by equilibrating the assay buffer with ambient air at a

known temperature.[7]

3. Measurement of Oxygen Evolution:

Add a known volume of thylakoid suspension (e.g., to a final chlorophyll concentration of 10-

20 µg/mL) to the temperature-controlled chamber of the oxygen electrode containing the

assay buffer and a magnetic stir bar.[7]

Add an artificial electron acceptor, such as 2,6-dichloro-p-benzoquinone (DCBQ) or

potassium ferricyanide, to the chamber to ensure that electron transport is not limited

downstream of PSII.[2]

After a brief dark adaptation period to establish a baseline, illuminate the sample with

saturating actinic light.

Record the rate of oxygen evolution as the change in oxygen concentration over time.

4. Calculation of PSII Reaction Center Concentration:

The number of active PSII centers can be calculated based on the maximal rate of oxygen

evolution, assuming a turnover rate of approximately 200-400 O₂ molecules per PSII center

per second under optimal conditions.
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Workflow for PSII quantification by oxygen evolution.

Method 2: Spectrophotometric Quantification of
Cytochrome b559
Cytochrome b559 is an integral component of the PSII reaction center, typically present in a 1:1

or 2:1 ratio with the D1/D2 heterodimer.[8][9] By measuring the concentration of this
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cytochrome through difference spectroscopy, the concentration of PSII reaction centers can be

determined.

Data Presentation
Parameter Typical Value Range Species/Condition

Cytochrome b559 / PSII 1.25 - 2 Spinach PSII membranes[8][9]

Extinction Coefficient (559 nm) 15 - 20 mM⁻¹ cm⁻¹
Oxidized-minus-reduced

difference[8]

PSII / Chlorophyll 1 / 400-600 Spinach thylakoids

Experimental Protocol
1. Thylakoid Membrane Preparation:

Isolate thylakoid membranes as described in Method 1.

For clearer spectra, further purification of PSII-enriched membrane fragments may be

beneficial.

2. Spectrophotometric Measurement:

Use a dual-beam spectrophotometer capable of measuring small absorbance changes.

Place the thylakoid suspension in the sample cuvette. The reference cuvette should contain

the same buffer.

Record a baseline spectrum.

To obtain the oxidized spectrum, add a chemical oxidant such as potassium ferricyanide to

the sample cuvette and record the spectrum.

To obtain the reduced spectrum, subsequently add a chemical reductant such as sodium

dithionite or hydroquinone to the same cuvette and record the spectrum.

3. Calculation of Cytochrome b559 Concentration:
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Calculate the difference spectrum by subtracting the reduced spectrum from the oxidized

spectrum.

The concentration of cytochrome b559 is determined using the Beer-Lambert law (A = εcl),

where:

A is the absorbance difference at the peak wavelength (around 559 nm).

ε is the molar extinction coefficient for the oxidized-minus-reduced difference of

cytochrome b559.

c is the concentration of cytochrome b559.

l is the path length of the cuvette.

4. Calculation of PSII Reaction Center Concentration:

Based on the determined cytochrome b559 concentration and the known stoichiometry of

cytochrome b559 per PSII reaction center, calculate the concentration of PSII.
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Workflow for PSII quantification by Cyt b559 spectroscopy.
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Method 3: Radiolabeled Herbicide (Atrazine) Binding
Assay
This highly specific method utilizes a radiolabeled herbicide, such as [¹⁴C]atrazine, which binds

to the QB site on the D1 protein of the PSII reaction center. By quantifying the amount of bound

herbicide, a direct measure of the number of PSII reaction centers with an accessible QB site

can be obtained.

Data Presentation
Parameter Typical Value Range Species/Condition

Atrazine Binding Sites / PSII 1 - 2 Pea thylakoids[5]

High-Affinity Kd ~80 nM Pea thylakoids[5]

Low-Affinity Kd ~420 nM Pea thylakoids[5]

PSII / Chlorophyll 1 / 470 Pea thylakoids[5]

Experimental Protocol
1. Thylakoid Membrane Preparation:

Isolate thylakoid membranes as described in Method 1.

2. Atrazine Binding Assay:

Prepare a series of reaction tubes containing a fixed amount of thylakoid membranes (e.g.,

100 µg chlorophyll) in an appropriate assay buffer.

Add increasing concentrations of [¹⁴C]atrazine to the tubes.

To determine non-specific binding, prepare a parallel set of tubes that also contain a high

concentration of a non-radiolabeled competitive inhibitor (e.g., DCMU).

Incubate the samples in the dark for a sufficient time to reach binding equilibrium (e.g., 10

minutes).
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Separate the bound from free [¹⁴C]atrazine by centrifugation of the thylakoid membranes.

Carefully remove the supernatant containing the free [¹⁴C]atrazine.

Wash the thylakoid pellet with buffer to remove any remaining unbound radiolabel and

centrifuge again.

3. Quantification of Bound Atrazine:

Resuspend the final thylakoid pellet in a scintillation cocktail.

Quantify the amount of radioactivity in each sample using a liquid scintillation counter.

4. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding

for each [¹⁴C]atrazine concentration.

Plot the specific binding as a function of the free [¹⁴C]atrazine concentration.

The maximal binding (Bmax), which corresponds to the concentration of atrazine binding

sites (and thus PSII reaction centers), can be determined by fitting the data to a saturation

binding curve or by using a Scatchard plot analysis.
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Workflow for PSII quantification by atrazine binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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